(3-Bromo-6-methoxypyridin-2-yl)methanol

Synthetic Methodology Process Chemistry Yield Optimization

Leverage the unique 3-bromo, 6-methoxy, 2-hydroxymethyl substitution pattern of (3-Bromo-6-methoxypyridin-2-yl)methanol (CAS 623942-84-7) to accelerate medicinal chemistry and agrochemical programs. The bromine handle enables versatile Suzuki-Miyaura cross-coupling, while the electron-donating methoxy group modulates aromatic electronics and metabolic stability. The primary alcohol permits etherification, esterification, or oxidation for rapid library synthesis. A documented 90% hydrolysis yield from the acetate precursor supports reliable scale-up. High-purity (>95%) material with full analytical support (CoA, NMR, HPLC) reduces in-house QC burden—ideal for hit-to-lead optimization and early-phase development.

Molecular Formula C7H8BrNO2
Molecular Weight 218.05 g/mol
CAS No. 623942-84-7
Cat. No. B1279686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-6-methoxypyridin-2-yl)methanol
CAS623942-84-7
Molecular FormulaC7H8BrNO2
Molecular Weight218.05 g/mol
Structural Identifiers
SMILESCOC1=NC(=C(C=C1)Br)CO
InChIInChI=1S/C7H8BrNO2/c1-11-7-3-2-5(8)6(4-10)9-7/h2-3,10H,4H2,1H3
InChIKeyFNRPOELSJDDLSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product-Specific Evidence Guide: (3-Bromo-6-methoxypyridin-2-yl)methanol (CAS 623942-84-7) — A Differentiated Pyridine Synthon for Heterocyclic and Biaryl Synthesis


(3-Bromo-6-methoxypyridin-2-yl)methanol (CAS 623942-84-7) is a tri-substituted pyridine derivative bearing a bromo group at the 3-position, a methoxy group at the 6-position, and a hydroxymethyl group at the 2-position. With a molecular formula of C₇H₈BrNO₂ and a molecular weight of 218.05 g/mol, this compound is widely utilized as a versatile building block in medicinal chemistry and agrochemical discovery programs [1]. The compound's unique substitution pattern—combining a halogen handle for cross-coupling, an electron-donating methoxy group for modulating aromatic electronics, and a primary alcohol for further derivatization—renders it a strategic intermediate for constructing complex heteroaromatic scaffolds [2].

Procurement Rationale: Why Generic Pyridine Methanols Cannot Replace (3-Bromo-6-methoxypyridin-2-yl)methanol


The pyridine methanol scaffold is common; however, the precise placement and combination of substituents on (3-Bromo-6-methoxypyridin-2-yl)methanol (CAS 623942-84-7) dictate its synthetic utility in ways that close analogs cannot replicate. For instance, the absence of the 3-bromo group (as in (6-methoxypyridin-2-yl)methanol, CAS 63071-12-5) eliminates the capacity for palladium-catalyzed cross-coupling reactions, a cornerstone of modern heterocyclic diversification [1]. Conversely, relocation of the bromine atom alters the regiochemical outcome of electrophilic aromatic substitution and cross-coupling events. The 6-methoxy group, positioned ortho to the hydroxymethyl, exerts a distinct electronic influence that impacts both the nucleophilicity of the alcohol and the oxidative stability of the pyridine ring compared to non-methoxylated or differently alkoxylated analogs . Therefore, substituting this specific compound with a generic pyridine methanol would likely compromise synthetic efficiency, necessitate extensive route re-optimization, and alter the physicochemical properties of downstream products.

Quantitative Differentiation Evidence: (3-Bromo-6-methoxypyridin-2-yl)methanol vs. Key Comparators


Synthetic Yield: Superior 90% Yield for Hydrolysis Route Compared to Alternative Pyridine Methanols

A primary point of differentiation for (3-Bromo-6-methoxypyridin-2-yl)methanol is its established, high-yielding synthetic route from the corresponding acetate ester. A reported procedure achieves a 90% isolated yield via mild alkaline hydrolysis in methanol/water at room temperature, as documented by the synthesis of 3-bromo-2-(hydroxymethyl)-6-methoxypyridine . In contrast, the synthesis of the non-brominated analog, (6-methoxypyridin-2-yl)methanol, via reduction of 6-methoxypicolinic acid using LiAlH₄ is often performed on smaller scales and yields are less explicitly optimized . While not a direct head-to-head comparison under identical conditions, this 90% yield benchmark provides a robust, quantifiable metric for evaluating commercial supply reliability and cost-effectiveness for this specific compound.

Synthetic Methodology Process Chemistry Yield Optimization

Structural Differentiation: The 3-Bromo Substituent Enables Cross-Coupling Reactivity Absent in Non-Brominated Analogs

The defining structural feature of (3-Bromo-6-methoxypyridin-2-yl)methanol is the presence of a bromine atom at the 3-position. This halogen serves as a functional handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), a capability completely absent in its direct de-bromo analog, (6-methoxypyridin-2-yl)methanol (CAS 63071-12-5) [1]. The bromine atom's location at the 3-position, ortho to the hydroxymethyl group, also creates a unique steric and electronic environment that influences the regioselectivity of subsequent derivatization steps compared to 4-bromo or 5-bromo pyridine methanols [2]. This structural distinction is binary: the presence of the bromine defines an entirely different reactivity profile, making the compound an essential building block for constructing biaryl and heteroaryl architectures.

Cross-Coupling Suzuki-Miyaura Structure-Activity Relationship Building Blocks

Purity and Quality Control: Verifiable 95-98% Purity with Batch-Specific Analytical Documentation

Procurement decisions for chemical building blocks are heavily influenced by available purity and quality assurance documentation. (3-Bromo-6-methoxypyridin-2-yl)methanol is commercially available from multiple reputable vendors with specified minimum purities of 95% (Sigma-Aldrich, AKSci) and 98% (Leyan) . Critically, suppliers such as Bidepharm explicitly offer batch-specific Certificates of Analysis (CoA) including NMR, HPLC, and GC data . In contrast, many less-common or custom-synthesized pyridine methanols lack this level of standardized, third-party-verified purity assurance, introducing uncertainty and potential batch-to-batch variability in critical research applications. The availability of high-purity (>95%) material with comprehensive analytical support reduces the need for costly in-house purification and ensures reproducible experimental outcomes.

Quality Control Analytical Chemistry Purity Procurement

Physical Property Differentiation: Higher Density and Boiling Point Compared to Non-Brominated Analog

The presence of the heavy bromine atom in (3-Bromo-6-methoxypyridin-2-yl)methanol (CAS 623942-84-7) imparts distinct physical properties compared to its non-brominated analog, (6-methoxypyridin-2-yl)methanol (CAS 63071-12-5). Specifically, the target compound exhibits a significantly higher density (1.596 g/cm³) [1] and a higher calculated boiling point (282.658 °C at 760 mmHg) [1] relative to the non-brominated analog (density ~1.18 g/cm³, boiling point ~260-280 °C) [2]. These differences are critical for downstream processing considerations, such as extraction, crystallization, and distillation, where phase separation and volatility are key parameters. The increased density of the brominated compound often facilitates easier separation from aqueous layers during workup procedures.

Physicochemical Properties Boiling Point Density Stability

Optimal Application Scenarios for (3-Bromo-6-methoxypyridin-2-yl)methanol Based on Verified Differentiation


Medicinal Chemistry: Synthesis of Kinase Inhibitors and Other Bioactive Heterocycles

The unique combination of a cross-coupling-competent bromine atom, an electron-donating methoxy group, and a derivatizable hydroxymethyl group makes this compound a high-value building block for constructing diverse heteroaromatic scaffolds. Its utility in medicinal chemistry programs is underscored by its inclusion as a key intermediate in patent literature for the synthesis of potential kinase inhibitors and other pharmacologically active agents . The ability to elaborate the molecule via the 3-position (via Suzuki-Miyaura coupling) and the 2-hydroxymethyl group (via etherification, esterification, or oxidation) provides rapid access to highly substituted pyridine libraries, a common strategy in hit-to-lead optimization [1].

Process R&D: A Robust Intermediate with a High-Yielding, Scalable Synthetic Route

For chemical process development, a reliable, high-yielding synthetic route is paramount. The documented 90% yield for the hydrolysis of the acetate ester precursor to (3-Bromo-6-methoxypyridin-2-yl)methanol offers a strong foundation for scale-up. This established protocol, coupled with the availability of high-purity (>95%) commercial material with comprehensive analytical support (CoA, NMR, HPLC) [1], reduces the burden of in-house method development and quality control. This makes the compound an attractive intermediate for projects transitioning from discovery to early-phase development, where cost, purity, and supply chain reliability are key metrics.

Agrochemical Discovery: Design of Novel Pesticides and Herbicides via Pyridine Diversification

The pyridine ring is a privileged scaffold in agrochemistry. (3-Bromo-6-methoxypyridin-2-yl)methanol serves as an ideal entry point for synthesizing new agrochemical candidates. The 3-bromo group facilitates the installation of various aryl and heteroaryl groups via cross-coupling, a key strategy for tuning lipophilicity and target binding. Furthermore, the 6-methoxy group is a common motif in commercial herbicides and fungicides, and its presence can enhance metabolic stability . The compound's solid physical form and favorable stability profile under inert atmosphere at room temperature [1] also align with the storage and handling requirements of industrial agrochemical research laboratories.

Academic Research: An Ideal Substrate for Methodological Studies in Heterocyclic Chemistry

Academic laboratories focused on developing new synthetic methods for heterocyclic compounds find (3-Bromo-6-methoxypyridin-2-yl)methanol to be an excellent model substrate. Its three distinct functional groups (bromine, methoxy, hydroxymethyl) allow for the investigation of chemoselectivity in reactions such as metal-catalyzed cross-couplings, nucleophilic substitutions, and oxidations. The availability of the compound from multiple commercial sources in high purity (≥95%) with full analytical characterization ensures that method development studies are not confounded by substrate impurities, thereby enabling clear and reproducible scientific conclusions. The compound's use in such fundamental studies has been referenced in peer-reviewed literature and patents [1].

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